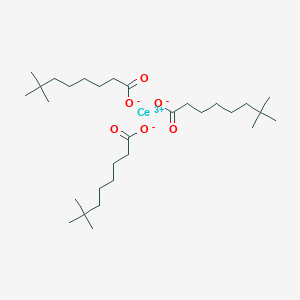

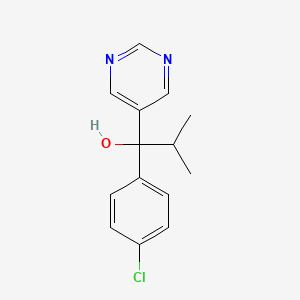

3-(3,5-Dichlorophenyl)-2-methyl-1-propene

Overview

Description

3-(3,5-Dichlorophenyl)-2-methyl-1-propene, commonly referred to as 3,5-DCMP, is an organic compound belonging to the class of compounds known as organochlorines. It is a colorless liquid with a faint odor, and is used in a variety of applications in the chemical, pharmaceutical, and agricultural industries. 3,5-DCMP has recently been studied for its potential applications in scientific research, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Environmental Impact and Treatment of Chlorophenols

Chlorophenols in Waste Incineration :Chlorophenols (CPs) have been extensively studied due to their role as precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between CP and dioxin concentrations in MSWI and their Air Pollution Control Devices (APCDs), emphasizing the need for efficient capture and treatment methods to minimize environmental release and impact (Peng et al., 2016).

Degradation by Zero Valent Iron :The degradation of CPs using zero valent iron (ZVI) and iron-based bimetallic systems is a promising approach for treating contaminated water. These methods show potential for efficiently dechlorinating CPs, highlighting the importance of the iron oxides formed on the ZVI surface in facilitating the removal processes (Gunawardana et al., 2011).

Health Effects of Chlorinated Solvents

Occupational Exposure to Chlorinated Solvents :The adverse health effects of occupational exposure to chlorinated aliphatic solvents, including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity, are well-documented. Despite the known risks, many of these solvents remain in large-volume use, underscoring the need for ongoing research and stricter exposure limits to protect worker health (Ruder, 2006).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide :The versatility of benzene-1,3,5-tricarboxamide (BTA) compounds in supramolecular chemistry is highlighted by their application in nanotechnology, polymer processing, and biomedical fields. BTAs self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the potential of structurally similar compounds for advanced material applications (Cantekin et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as 3,5-dichlorophenylboronic acid are used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the suzuki–miyaura coupling process, the reaction involves the oxidative addition of an electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling process, which uses similar compounds, is a key biochemical pathway in the synthesis of various organic compounds .

Pharmacokinetics

A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration .

Result of Action

Similar compounds have been synthesized and evaluated for their anticancer activity against different cancer strains .

Action Environment

It’s worth noting that pesticides such as iprodione, which can metabolize to 3,5-dichloroaniline (3,5-dca), a compound structurally similar to 3-(3,5-dichlorophenyl)-2-methyl-1-propene, are influenced by environmental factors .

properties

IUPAC Name |

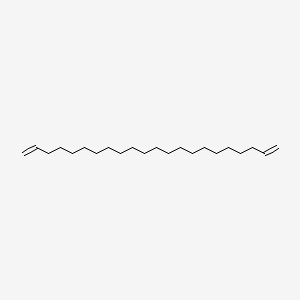

1,3-dichloro-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h4-6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANJXFKTRGBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641229 | |

| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69278-44-0 | |

| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)